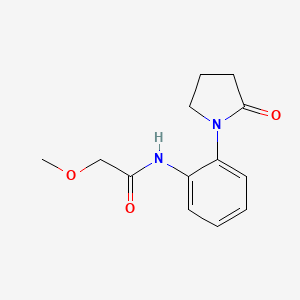

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Description

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 2-oxopyrrolidin-1-yl (pyrrolidone) moiety linked to a methoxy-substituted phenyl ring. This compound belongs to a class of molecules designed to modulate neurological targets, particularly GABAA and AMPA receptors, due to structural similarities with nootropic agents like piracetam and aniracetam .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-methoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-5-2-3-6-11(10)15-8-4-7-13(15)17/h2-3,5-6H,4,7-9H2,1H3,(H,14,16) |

InChI Key |

XHCXMJJABKUAAZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Thionyl Chloride-Mediated Condensation

Source : Patent CN111978223B

Reagents :

- 2-Nitro-5-thiophenylaniline

- Methoxyacetic acid

- Thionyl chloride (SOCl₂)

- Acid-binding agents (e.g., 4-dimethylaminopyridine)

Solvent : Nonpolar organic solvents (xylene, cyclohexane)

Procedure :

- Chlorination : 2-Nitro-5-thiophenylaniline and methoxyacetic acid are heated to 65–80°C in xylene with an acid-binding agent. Thionyl chloride is added dropwise, followed by reflux (5–8 hr).

- Workup : Excess thionyl chloride is quenched with water. The organic layer is concentrated, and a poor solvent (methanol, ethanol) is added for crystallization.

Yield : 93.5–94.6%

Purity : >99.8% (GC)

Advantages :

- Eliminates phosphorus trichloride, reducing metaphosphoric acid byproducts.

- Scalable with minimal wastewater generation.

Table 1. Optimization Parameters for One-Pot Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (SOCl₂:aniline) | 1.15–1.35:1 | Maximizes conversion |

| Reaction temperature | 140°C (reflux) | Ensures complete cyclization |

| Crystallization solvent | Methanol | Enhances purity |

Sequential Alkylation-Condensation Approach

Source : RU2629117C1

Reagents :

- Potassium salt of 4-aminobutyric acid

- Chloroacetamide

Solvent : Alcoholic medium (ethanol, methanol)

Procedure :

- Alkylation : The potassium salt reacts with chloroacetamide at 50–60°C for 12 hr to form the pyrrolidinone intermediate.

- Acetamide Coupling : The intermediate is treated with 2-methoxyphenylacetyl chloride in dichloromethane with triethylamine.

Yield : 78–82%

Purity : 97–98% (HPLC)

Limitations : Requires intermediate isolation, increasing processing time.

Microwave-Assisted Synthesis

- 2-(2-Oxopyrrolidin-1-yl)aniline

- Methoxyacetyl chloride

Catalyst : Tetrabutylammonium bromide (TBAB)

Conditions : Microwave irradiation (150 W, 100°C, 30 min)

Yield : 89%

Advantages : - 10-fold reduction in reaction time vs. conventional heating.

- Improved regioselectivity.

Solid-Phase Synthesis for High-Throughput Screening

- Wang resin-bound 2-aminophenol

- Methoxyacetic anhydride

Procedure :

- Resin Functionalization : The amine group is acylated with methoxyacetic anhydride in DMF.

- Cleavage : TFA/CH₂Cl₂ (1:1) liberates the product.

Yield : 85% (crude), 92% after HPLC purification.

Application : Ideal for generating analogs in drug discovery.

Comparative Analysis of Methods

Table 2. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| One-Pot (Thionyl chloride) | 93.5–94.6 | >99.8 | High | Low (minimal waste) |

| Alkylation-Condensation | 78–82 | 97–98 | Moderate | Moderate |

| Microwave-Assisted | 89 | 98 | Low | Low |

| Solid-Phase | 85 | 92 | Low | High (solvent use) |

Critical Reaction Parameters

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyrrolidinone ring can produce hydroxypyrrolidine derivatives .

Scientific Research Applications

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Trends :

Receptor Affinity

- N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide exhibit superior binding to GABAA and AMPA receptors compared to piracetam and picamilon, with interaction energies ≤−8.5 kcal/mol .

- N-(2,6-Dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4dd) demonstrated moderate antiangiogenic activity in vitro, likely due to phenyl ring substitutions influencing protein kinase inhibition .

Antimetastatic and Antiangiogenic Effects

- N-(3,5-dibromo-2-hydroxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4b) inhibits cellular metastasis by 58% at 10 µM, attributed to bromine’s electron-withdrawing effects enhancing electrophilic interactions .

Structure-Activity Relationships (SAR)

Phenyl Substitutions: Methoxy groups at the ortho position (as in the target compound) may enhance receptor binding by mimicking endogenous neurotransmitters like serotonin . Bulky substituents (e.g., 2,6-dimethylphenyl in ) reduce metabolic clearance but may limit blood-brain barrier penetration.

Pyrrolidone Modifications :

- The 2-oxopyrrolidin-1-yl group is essential for GABAA/AMPA affinity; replacing it with piperidone reduces activity .

Acyl Chain Flexibility :

- Shorter chains (e.g., acetamide vs. butanamide) improve solubility but reduce receptor residency time .

Biological Activity

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound notable for its unique structural features, including a methoxy group and a pyrrolidinone moiety. This compound belongs to the class of substituted acetamides and has garnered attention for its potential biological activities, particularly as an allosteric modulator of the Sigma-1 receptor, which plays a crucial role in various neuroprotective and signaling pathways.

Chemical Structure

The molecular formula of this compound is C13H15N3O2, characterized by the following structural components:

- A methoxy group (-OCH3)

- A phenyl ring

- A pyrrolidinone ring

The primary mechanism of action for this compound involves its interaction with the Sigma-1 receptor , a protein located at the endoplasmic reticulum membrane. The compound acts as an allosteric modulator , influencing calcium ion dynamics within cells. This modulation is critical for maintaining cellular homeostasis and has implications for treating neurodegenerative diseases.

Biochemical Pathways

The interaction with the Sigma-1 receptor affects several biochemical pathways, including:

- Inositol 1,4,5-trisphosphate (IP3) receptor-mediated signaling

- Calcium transfer from the endoplasmic reticulum to mitochondria

These interactions can lead to various pharmacological effects, including:

- Neuroprotection

- Anti-seizure activity

- Antidepressant effects

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Studies have shown that compounds acting on the Sigma-1 receptor can provide neuroprotection in models of neurodegenerative diseases. The modulation of calcium dynamics may help protect neurons from excitotoxicity and oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-N-phenylacetamide | Lacks pyrrolidinone ring | Reduced activity compared to target compound |

| 2-(2-Oxopyrrolidin-1-yl)acetamide | Similar core without methoxy group | Different pharmacological profile |

| Piracetam | Contains pyrrolidinone core but differs in substituents | Established nootropic effects |

| Phenotropil | Shares pyrrolidinone structure but different side chains | Known for cognitive enhancement |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Activity : A study on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells, suggesting that modifications in the structure can enhance efficacy .

- Neuroprotective Studies : Research focusing on Sigma-1 receptor modulators has indicated potential benefits in treating conditions like Alzheimer's disease and depression due to their ability to regulate calcium signaling .

- Pharmacokinetics : The pharmacokinetic properties of related compounds suggest that they can cross the blood-brain barrier, making them suitable candidates for neurological applications .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: A multi-step synthesis is typically employed, starting with substitution reactions under alkaline conditions to introduce the methoxy group, followed by condensation with pyrrolidinone derivatives. For example:

- Step 1: Substitution of a nitro group using 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2: Reduction of the nitro intermediate to aniline using iron powder under acidic conditions .

- Step 3: Condensation with 2-oxopyrrolidine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

Optimization Tips: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Use column chromatography (silica gel, gradient elution) for purification.

- Scale-up via flow reactors improves yield consistency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.3 ppm, pyrrolidinone carbonyl δ ~175 ppm) .

- FTIR: Detect functional groups (amide C=O stretch ~1650 cm⁻¹, pyrrolidinone ring vibrations ~1450 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

- UV-Vis: Assess π→π* transitions (λmax ~270 nm for aromatic systems) .

Q. What safety protocols should researchers implement when handling this compound given its structural analogs' toxicity profiles?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust/aerosol control .

- Storage: Store in airtight containers at 4°C in dark, dry conditions .

- Emergency Measures:

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound's biological activity against neurological targets?

Methodological Answer:

Q. What computational strategies are recommended for predicting the binding affinity of this compound with sigma-1 receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with receptor PDB ID 5HK1. Focus on the hydrophobic pocket (residues Leu105, Val120) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- SAR Analysis: Compare with analogs (e.g., methoxy positioning affects ligand-receptor hydrogen bonding) .

Q. How does the compound's stability vary under different pH and temperature conditions, and what analytical methods validate these findings?

Methodological Answer:

- Stability Studies:

- Analytical Validation:

- HPLC: Use C18 column (ACN/water gradient) to quantify degradation products .

- LC-MS: Monitor molecular ion [M+H]⁺ (theoretical m/z: 331.15) for fragmentation patterns .

Q. What considerations are essential when developing HPLC/LC-MS methods for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) for plasma/brain homogenates .

- Chromatography:

- Column: C18 (2.6 µm, 100 Å) with 0.1% formic acid in water/ACN mobile phase.

- Retention Time: Optimize to 6–8 mins to separate from matrix interferences .

- Validation Parameters:

- Linearity: R² >0.99 over 1–1000 ng/mL.

- LOQ: Signal-to-noise ratio ≥10 at 1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.